Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-
Description
This compound is a structurally complex benzoic acid derivative characterized by two distinct substituents:
- Position 4: A [[3-(aminoiminomethyl)phenyl]amino]methyl group, which introduces a guanidine-like moiety (aminoiminomethyl) linked via an aminomethyl bridge.
Synthesis: The compound is synthesized through multi-step reactions involving intermediates derived from substituted benzoic acids. For instance, alkylation of methyl 4-hydroxybenzoate with alkyl bromides forms intermediates that are reduced to benzoic acid derivatives . Further condensation with amines (e.g., hexahydro-4-methyl-1H-1,4-diazepine derivatives) yields the final product. Similar strategies are used in preparing guanidine intermediates, such as 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride, via acid-catalyzed reactions .
Properties
Molecular Formula |
C28H32N6O3 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H32N6O3/c1-33-12-3-13-34(15-14-33)25-10-8-21(9-11-25)27(35)32-26-17-22(28(36)37)6-7-23(26)19-30-24-5-2-4-20(16-24)18-31-29/h2,4-11,16-18,30H,3,12-15,19,29H2,1H3,(H,32,35)(H,36,37) |
InChI Key |
RWZLSICZMQRBCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)CNC4=CC=CC(=C4)C=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and amines. The synthesis may involve:
Amidation: Reacting benzoic acid derivatives with amines to form amide bonds.
Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution.
Cyclization: Forming cyclic structures such as diazepines through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.
Continuous Flow Chemistry: Utilizing continuous reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential use in developing new therapeutic agents.
Medicine
Pharmacology: Studied for its potential effects on various biological pathways.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biological pathways by interacting with key proteins.
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s 1,4-diazepine ring enhances conformational flexibility compared to rigid cinnamic acid derivatives .
- The guanidine moiety distinguishes it from simpler benzoic acid salts (e.g., otamixaban benzoate) and may influence binding to charged enzymatic pockets .
Functional Derivatives
Solubility and Physicochemical Properties
Notes:
Pharmacological Activity
Biological Activity
Benzoic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]- (CAS Number: 781605-91-2) is a complex organic molecule that has garnered attention for its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C28H32N6O3
- Molecular Weight : 500.6 g/mol
- IUPAC Name : 4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to:
- Bind to Active Sites : This can inhibit or activate enzymes by occupying their active sites.
- Modulate Biological Pathways : The compound may influence cellular signaling pathways through interactions with key proteins.
Antitumor Activity
Research indicates that benzoic acid derivatives can exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds similar in structure to the target compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest:
- It may inhibit the growth of specific bacterial strains, comparable to established antibiotics like norfloxacin .
Pharmacological Potential
The pharmacological profile of the compound includes:
- Anti-inflammatory Effects : Related benzoic acid derivatives have shown promise in reducing inflammation in preclinical models.
- Analgesic Activity : Some studies have indicated potential pain-relieving properties.
Study on Antitumor Activity
In a controlled study assessing the antitumor effects of a similar benzoic acid derivative, researchers found:
- Cell Lines Tested : HT29 (colon cancer), Jurkat (leukemia).
- Results : The derivative exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Activity
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli:
- Results : The compound displayed effective inhibition at concentrations that were comparable to traditional antibiotics .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C28H32N6O3 |
| Molecular Weight | 500.6 g/mol |
| CAS Number | 781605-91-2 |
| Antitumor IC50 (HT29) | < 5 µg/mL |
| Antimicrobial Activity | Comparable to norfloxacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
